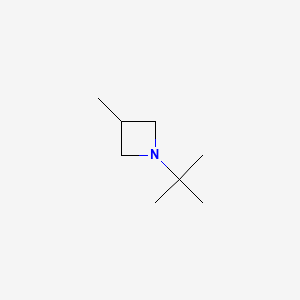

1-tert-Butyl-3-methylazetidine

Description

Structure

3D Structure

Properties

CAS No. |

55702-65-3 |

|---|---|

Molecular Formula |

C8H17N |

Molecular Weight |

127.23 g/mol |

IUPAC Name |

1-tert-butyl-3-methylazetidine |

InChI |

InChI=1S/C8H17N/c1-7-5-9(6-7)8(2,3)4/h7H,5-6H2,1-4H3 |

InChI Key |

SXVVZDGUUBJBAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C1)C(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Tert Butyl 3 Methylazetidine and Analogous Structures

Strategies for Azetidine (B1206935) Ring Formation

The construction of the strained four-membered azetidine ring requires specialized synthetic strategies. Among the most effective are intramolecular cyclization protocols, where a pre-functionalized acyclic precursor undergoes ring closure. These methods are advantageous as they can offer high levels of control over the substitution pattern and stereochemistry of the resulting heterocycle. Key strategies include classical nucleophilic displacements, various reductive cyclizations, and modern transition-metal-catalyzed C-H amination reactions.

Intramolecular Cyclization Protocols

Intramolecular cyclization stands as a cornerstone for synthesizing azetidines, involving the formation of a C-N bond to close the four-membered ring. The specific protocol chosen often depends on the desired substitution pattern and the availability of starting materials.

Nucleophilic Displacement Reactions in Azetidine Ring Closure

One of the most traditional and widely used methods for constructing the azetidine ring is through intramolecular SN2 reactions. frontiersin.orgnih.gov This strategy involves a γ-amino alkyl halide or a related substrate where the nitrogen atom acts as an internal nucleophile, displacing a leaving group at the γ-position to form the heterocyclic ring. frontiersin.orgnih.gov Common leaving groups include halogens (iodide, bromide, chloride) and sulfonate esters such as mesylates and tosylates. frontiersin.orgnih.gov

The efficiency of the cyclization can be influenced by several factors, including the nature of the leaving group, the substitution on the carbon backbone, and the reaction conditions. For instance, the synthesis of various N-substituted azetidines has been achieved by reacting primary amines with the cyclic sulfate (B86663) of 1,3-propanediol, followed by microwave-assisted cyclization in a basic aqueous medium. clockss.org Another approach involves a three-step sequence starting from β-amino alcohols, which are converted to N-aryl-N-(cyanomethyl) derivatives, followed by mesylation and base-induced ring closure to yield diversely substituted 2-cyanoazetidines. organic-chemistry.org

Lanthanoid (III) trifluoromethanesulfonates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. frontiersin.orgnih.gov This method is tolerant of various functional groups, including acid-sensitive ones like Boc, PMB, and TBS groups. frontiersin.orgnih.gov The reaction proceeds smoothly with substrates bearing bulky groups like tert-butyl on the amine, affording the corresponding azetidines in high yield. frontiersin.orgnih.gov

Table 1: Examples of Azetidine Synthesis via Nucleophilic Displacement

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| γ-Haloamine | Base (e.g., K₂CO₃) | N-Substituted Azetidine | Variable |

| cis-3,4-Epoxy amine with tert-butyl group | 5 mol% La(OTf)₃, DCE, reflux | 1-tert-Butyl-azetidine derivative | High |

| β-Amino alcohol derivative | 1. Mesylation 2. Base (e.g., K₂CO₃) | Substituted Azetidine | Good |

Reductive Cyclizations of Precursors

Reductive cyclization offers another versatile route to the azetidine core. This approach typically involves an intramolecular reaction where one functional group is reduced, creating a nucleophilic species that subsequently attacks another electrophilic site within the same molecule to close the ring.

A notable example is the reductive cyclization of γ-haloalkyl-imines. In this method, the imine functionality is reduced to a secondary amine using a reducing agent like sodium borohydride. The resulting amine then performs an intramolecular nucleophilic attack on the carbon bearing a halogen, yielding the N-substituted azetidine. bham.ac.uk This process has been shown to produce high yields of the desired cyclic products. bham.ac.uk

Another pathway involves the reduction of anti-β,γ-aziridino-α-(N-diphenylmethylidene)amino esters. The reduction of the diphenylmethylidene group generates a primary α-amino function. This amine then triggers a regioselective intramolecular opening of the adjacent aziridine (B145994) ring, leading to the formation of trans-3-aminoazetidine-2-carboxylic esters, a class of conformationally restricted β-amino esters. nih.gov

Table 2: Reductive Cyclization Approaches to Azetidines

| Precursor Type | Key Transformation Steps | Resulting Azetidine Structure |

| γ-Haloalkyl-imine | 1. Imine reduction (e.g., with NaBH₄) 2. Intramolecular nucleophilic substitution | N-Alkyl/Aryl Azetidine |

| β,γ-Aziridino α-amino ester | 1. Reduction of N-protecting group 2. Intramolecular nucleophilic ring-opening of aziridine | trans-3-Aminoazetidine-2-carboxylate |

Palladium(II)-Catalyzed C(sp³)–H Amination in Azetidine Synthesis

Modern synthetic chemistry has seen the emergence of powerful methods for C-H functionalization, and the synthesis of azetidines has significantly benefited from these advancements. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of an amine substrate is a highly efficient strategy for constructing the azetidine ring. nih.govorganic-chemistry.orgacs.org

This transformation typically employs a directing group, such as picolinamide (B142947) (PA), attached to the amine nitrogen. nih.govorganic-chemistry.org The directing group coordinates to the palladium catalyst, bringing it into proximity with the target γ-C(sp³)–H bond. This facilitates a cyclometalation step, forming a palladacycle intermediate. Subsequent oxidation of Pd(II) to Pd(IV) by an oxidant like PhI(OAc)₂ is followed by C-N reductive elimination, which forges the azetidine ring and regenerates the active Pd(II) catalyst. organic-chemistry.orgrsc.org

This methodology is notable for its ability to functionalize traditionally unreactive C-H bonds, including those of methyl groups, under relatively mild conditions with low catalyst loading. nih.govorganic-chemistry.orgelsevier.com The reaction exhibits predictable selectivity and high diastereoselectivity. organic-chemistry.org The picolinamide directing group is instrumental for the reaction and can often be removed after the cyclization is complete. nih.gov The scope of this reaction has been extended to complex molecules, including the site-selective azetidination of pentacyclic triterpenoids. nih.gov

Table 3: Key Features of Pd(II)-Catalyzed C(sp³)–H Azetidination

| Component | Role | Example |

| Catalyst | Palladium(II) source | Pd(OAc)₂ |

| Substrate | Amine with a γ-C(sp³)–H bond | Picolinamide (PA)-protected amine |

| Directing Group | Coordinates catalyst, directs C-H activation | Picolinamide (PA) |

| Oxidant | Facilitates Pd(II)/Pd(IV) catalytic cycle | PhI(OAc)₂, Benziodoxole tosylate |

| Product | Four-membered nitrogen heterocycle | Functionalized Azetidine |

Titanium(IV)-Mediated Kulinkovich-Type Coupling Approaches

The Kulinkovich reaction, traditionally used for synthesizing cyclopropanols from esters, has been adapted for the synthesis of nitrogen-containing heterocycles. wikipedia.orgorganic-chemistry.org A significant advancement is the Titanium(IV)-mediated synthesis of azetidines from oxime ethers. rsc.orgnih.gov This method allows for the single-step construction of structurally diverse and previously unreported NH-azetidines, particularly spirocyclic structures. nih.govresearchgate.net

The proposed mechanism follows a Kulinkovich-type pathway. rsc.org Initially, a dialkyldialkoxytitanium reagent, generated in situ from a Grignard reagent (e.g., EtMgBr) and a titanium(IV) alkoxide (e.g., Ti(OiPr)₄), forms a titanacyclopropane intermediate. wikipedia.orgmdpi.com This titanacyclopropane acts as a 1,2-dianion equivalent. researchgate.net It then inserts into the 1,2-dielectrophilic oxime ether, leading to a five-membered cyclic complex. rsc.org Subsequent rearrangement and loss of a methoxide (B1231860) group result in the formation of the four-membered azetidine ring, which is released upon acidic workup. rsc.orgnih.gov This transformation proceeds in moderate yields and provides access to valuable spirocyclic azetidine scaffolds. nih.gov

Table 4: Titanium(IV)-Mediated Azetidine Synthesis

| Reactant 1 | Reactant 2 | Reagents | Key Intermediate | Product |

| Oxime Ether | Alkyl Grignard Reagent (e.g., EtMgBr) | Ti(OiPr)₄ | Titanacyclopropane | Spirocyclic NH-Azetidine |

Cyclization via Hydrogenation of Haloalkyl Azides

The intramolecular reductive cyclization of azides provides a reliable pathway to N-heterocycles. For azetidine synthesis, a common strategy involves the use of γ-haloalkyl azides as precursors. In this two-step, one-pot process, the terminal azide (B81097) group is first reduced to a primary amine. This reduction can be achieved through various methods, most commonly catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or a Staudinger reaction (using a phosphine (B1218219) like PPh₃ followed by hydrolysis).

The in situ generated γ-amino alkyl halide then undergoes a spontaneous or base-promoted intramolecular nucleophilic substitution. The newly formed amino group displaces the halide on the γ-carbon, closing the four-membered ring to furnish the azetidine product. This method is advantageous because azides are stable, easy to handle, and can be introduced selectively into molecules. The choice of the halogen (typically bromide or iodide) influences the rate of the final cyclization step.

Table 5: Azetidine Synthesis from γ-Haloalkyl Azides

| Precursor | Reduction Method | Cyclization Condition | Product |

| 1-azido-3-halopropane derivative | Catalytic Hydrogenation (H₂/Pd) | In situ | Substituted Azetidine |

| 1-azido-3-halopropane derivative | Staudinger Reaction (PPh₃, H₂O) | Base-promoted | Substituted Azetidine |

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions represent a powerful and atom-economical approach for the construction of the strained four-membered azetidine ring. These methods involve the direct formation of two new bonds in a single step from unsaturated precursors. Various strategies have been developed, including photochemical and metal-catalyzed cycloadditions, which offer access to a diverse range of substituted azetidines.

Intermolecular [2+2] Photocycloadditions of Imines and Alkenes

Intermolecular [2+2] photocycloaddition reactions between an imine and an alkene, often referred to as the aza Paternò–Büchi reaction, provide a direct route to the azetidine core. researchgate.net This method typically involves the photoexcitation of an imine to an excited state, which then undergoes a cycloaddition with a ground-state alkene. researchgate.net However, the application of this reaction has faced challenges, including competing E/Z isomerization of the imine upon irradiation and the requirement for high-energy UV light. researchgate.netchemrxiv.org

Historically, successful examples of intermolecular aza Paternò–Büchi reactions have often utilized cyclic imines to prevent the undesired E/Z isomerization pathway. researchgate.net More recent advancements have demonstrated that N-arylsulfonylimines can undergo [2+2] photocycloadditions with styrenyl alkenes when irradiated with UV light, yielding protected azetidines. chemrxiv.org A significant breakthrough has been the development of visible-light-mediated intermolecular [2+2] photocycloadditions. These newer protocols utilize a photocatalyst to activate a suitable imine precursor, such as a 2-isoxazoline carboxylate, via triplet energy transfer, allowing the reaction to proceed under milder conditions with a broader range of alkenes. researchgate.netchemrxiv.org

| Imine Substrate | Alkene Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |

| N-Arylsulfonylimine | Styrene | 365 nm UV light | Protected Azetidine | 20-83 | chemrxiv.org |

| 2-Isoxazoline carboxylate | Various Alkenes | Visible-light photocatalyst | Functionalized Azetidine | N/A | researchgate.net |

Copper(I)-Catalyzed [3+1]-Cycloaddition with Metallo-Enolcarbenes

Copper(I)-catalyzed [3+1]-cycloaddition reactions have emerged as a versatile method for the synthesis of azetidines and their unsaturated precursors, azetines. This approach typically involves the reaction of a three-atom component with a one-atom component. In the context of metallo-enolcarbenes, a copper(I) catalyst facilitates the reaction between an enoldiazo compound (as the precursor to the metallo-enolcarbene) and a suitable one-atom component.

One notable example is the asymmetric copper(I)-catalyzed imido-ylide [3+1]-cycloaddition with metallo-enolcarbenes for the synthesis of chiral tetrasubstituted azetidines. researchgate.net This reaction provides access to highly functionalized and enantioenriched azetidine structures. Another variation involves the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes. researchgate.netresearchgate.net In this process, a photogenerated α-aminoalkyl radical reacts with an alkyne to form a vinyl radical, which then undergoes a tandem 1,5-hydrogen atom transfer and 4-exo-trig cyclization to yield the azetidine ring. researchgate.netresearchgate.net This method is characterized by its use of readily available starting materials and its ability to construct sterically hindered azetidines. researchgate.netresearchgate.net

| Three-Atom Component | One-Atom Component | Catalyst/Conditions | Product | Yield (%) | Reference |

| Enoldiazoacetate | Aza-ylide | Chiral Copper(I) complex | Chiral 2-Azetine | High | researchgate.net |

| Aliphatic Amine/Alkyne | Radical Initiator | Copper(I) salt / Visible light | Substituted Azetidine | up to 94 | researchgate.net |

Amine-Catalyzed Cycloadditions

Organocatalysis, particularly using chiral amines, has become a powerful tool for the enantioselective synthesis of various heterocyclic compounds, including azetidines. In the context of cycloadditions, a chiral amine catalyst can activate the substrates and control the stereochemical outcome of the reaction.

While direct amine-catalyzed [2+2] cycloadditions between simple imines and alkenes for azetidine synthesis are not widely reported, related organocatalytic methods have been developed. For instance, the reaction of alkynyl ketones with N-tosylimines can be catalyzed by 4-(Dimethylamino)pyridine (DMAP), a tertiary amine, to produce fully substituted azetidines in moderate yields. organic-chemistry.org This reaction proceeds through a formal [2+2] cycloaddition pathway. More broadly, chiral tertiary amines have been successfully employed as catalysts in the enantioselective [2+2] cycloaddition of allenoates and endocyclic ketimines, leading to the formation of fused tricyclic azetidines with high enantioselectivity. doaj.org These methods highlight the potential of amine-based catalysts to facilitate the construction of complex azetidine frameworks.

| Imine Substrate | Alkene/Alkyne Substrate | Catalyst | Product | Yield (%) | Reference |

| N-Tosylimine | Alkynyl ketone | DMAP | Fully substituted azetidine | Moderate | organic-chemistry.org |

| Endocyclic ketimine | Allenoate | Chiral tertiary amine | Fused tricyclic azetidine | High | doaj.org |

Ring Transformation Pathways to Azetidines

Ring transformation strategies provide alternative routes to azetidines from more readily available heterocyclic precursors. These methods often involve either the reduction of a carbonyl group within a four-membered ring or the contraction of a larger five-membered ring system.

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of the carbonyl group of azetidin-2-ones, commonly known as β-lactams, is a reliable and frequently employed method for the synthesis of the corresponding azetidines. This transformation allows for the vast chemistry developed for β-lactam synthesis to be applied to the preparation of a wide variety of substituted azetidines.

A range of reducing agents can be employed for this purpose, with the choice of reagent often depending on the other functional groups present in the molecule. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are commonly used for the reduction of the amide functionality in β-lactams. For instance, N-substituted 2-(trifluoromethyl)azetidinones can be reduced to the corresponding 2-(trifluoromethyl)azetidines. nih.gov The reaction typically proceeds in good yield and preserves the stereochemistry at other centers in the molecule.

Ring Contraction from Five-Membered Heterocycles

The synthesis of azetidines via the ring contraction of five-membered heterocycles, such as pyrrolidines, offers a unique approach to the azetidine core. This strategy involves the cleavage of one or more bonds in the five-membered ring and the subsequent formation of the smaller, more strained four-membered ring.

A notable example of this methodology is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. In this reaction, treatment of the α-bromo pyrrolidinone with a nucleophile, such as an alcohol or an amine, in the presence of a base like potassium carbonate, leads to the formation of an α-carbonylated N-sulfonylazetidine. organic-chemistry.org This transformation is believed to proceed through a Favorskii-type rearrangement mechanism. This method provides a convenient route to functionalized azetidines from readily available starting materials. organic-chemistry.org

Strain-Release Functionalization of Azabicyclo[1.1.0]butanes.

The high ring strain of azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of functionalized azetidines through strain-release-driven reactions. arkat-usa.orgbris.ac.uk This approach allows for the introduction of substituents at the C3 and N1 positions of the azetidine ring. arkat-usa.org The reaction of ABBs with organometallic reagents, such as Grignard reagents, in the presence of a copper catalyst, provides a direct route to bis-functionalized azetidines. organic-chemistry.orgnih.govacs.org This method is notable for its ability to introduce a variety of alkyl, allyl, vinyl, and benzyl (B1604629) groups. organic-chemistry.orgnih.govacs.org

A multicomponent approach further expands the utility of ABBs in synthesizing diverse 1,3,3-trisubstituted azetidines. nih.gov This strategy involves the reaction of azabicyclo[1.1.0]butyl-lithium with acyl silanes, which triggers a researchgate.netnih.gov-Brook rearrangement and subsequent ring-opening of the strained ABB skeleton. nih.gov The resulting anion can then be trapped with various electrophiles, allowing for the modular construction of complex azetidine structures. nih.gov

Recent advancements have also demonstrated the use of dual copper/photoredox catalysis for the allylation of ABBs, leading to the formation of azetidines with a C3 quaternary center. rsc.org This radical-relay strategy offers a mild and efficient pathway to these sterically hindered products. rsc.org

Table 1: Examples of Strain-Release Functionalization of Azabicyclo[1.1.0]butanes

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Azabicyclo[1.1.0]butane, Organometallic Reagents | Cu(OTf)₂ | Bis-functionalized azetidines | organic-chemistry.orgnih.govacs.org |

| Azabicyclo[1.1.0]butyl-lithium, Acyl Silanes, Electrophiles | researchgate.netnih.gov-Brook rearrangement | 1,3,3-Trisubstituted azetidines | nih.gov |

| Azabicyclo[1.1.0]butanes, Allylating Agents | Dual Copper/Photoredox Catalysis | C3-quaternary center azetidines | rsc.org |

| Azabicyclo[1.1.0]butanes, SF₅ Radical | Bench-stable SF₅-transfer reagents | N-SF₅ azetidines | acs.orgacs.org |

Introduction and Regioselective Functionalization of Alkyl Substituents on the Azetidine Ring

The introduction and subsequent functionalization of alkyl groups on the azetidine ring are crucial for fine-tuning the properties of the final molecule. Various strategies have been developed to achieve this with high regioselectivity.

One approach to introduce a methyl group at the C3 position involves the use of cyanoazetidine precursors. For instance, optically active 2-substituted azetidine-2-carbonitriles can be synthesized from chiral 1-arylethylamines through α-alkylation of N-borane complexes. nih.gov The nitrile group can then be reduced to an aminomethyl group, which can be further modified. nih.gov While direct methylation of the azetidine ring at C3 is not explicitly detailed in the provided context, the functionalization of precursors like 3-bromoazetidine-3-carboxylates with carbon nucleophiles suggests a potential pathway for introducing a methyl group. researchgate.net

The incorporation of fluorine-containing substituents, such as a fluoromethyl or trifluoromethyl group, can significantly alter the electronic properties and metabolic stability of a molecule. nih.gov The synthesis of 2-(trifluoromethyl)azetidines has been achieved through the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.govresearchgate.net Reaction with agents like benzyl chloroformate or trifluoroacetic anhydride (B1165640) yields diversely substituted 3-chloroazetidines or azetidin-3-ols bearing a C2-trifluoromethyl group. nih.govresearchgate.net Palladium-catalyzed hydrogenolysis can then be employed to access cis-3-aryl-2-trifluoromethyl azetidines. researchgate.net The synthesis of 3-fluoro-azetidine derivatives has also been reported, often involving the fluorination of a precursor alcohol. google.com

The functionalization of the azetidine ring can be directed to either the C2 or C3 position depending on the synthetic strategy and the directing groups employed. The ortho-directing ability of the azetidine ring itself can be harnessed for the regioselective C-H functionalization of aryl groups attached to the ring. nih.gov

For the C3 position, strain-release reactions of ABBs with various nucleophiles are a common method for introducing substituents. arkat-usa.org Additionally, 3-bromoazetidine-3-carboxylic acid derivatives serve as versatile intermediates for functionalization at the C3 position through nucleophilic substitution with a range of carbon, sulfur, oxygen, and nitrogen nucleophiles. researchgate.net

Functionalization at the C2 position can be achieved through α-lithiation of N-protected azetidines. nih.gov The choice of the N-protecting group, such as N-tert-butoxythiocarbonyl (N-Botc) or N-thiopivaloyl (N-tPiv), influences the regioselectivity of the lithiation and subsequent trapping with electrophiles. uni-muenchen.de This methodology has been successfully applied to the diastereoselective synthesis of 2-substituted 3-arylated azetidines. uni-muenchen.de

Impact of the N-tert-Butyl Group on Synthetic Efficiency and Selectivity

The substituent on the azetidine nitrogen plays a critical role in directing the reactivity and selectivity of synthetic transformations. The N-tert-butyl group, in particular, exerts significant steric and electronic effects.

The bulky tert-butyl group on the nitrogen atom provides considerable steric hindrance, which can influence the stereochemical outcome of reactions on the azetidine ring. nih.gov For example, in the α-substitution of azetidine-2-carbonitriles, the steric bulk of the N-substituent can direct the approach of electrophiles, leading to high diastereoselectivity. nih.gov

Electronically, an N-alkyl group is considered an electron-donating group (EDG). nih.gov The presence of an EDG on the nitrogen can affect the regioselectivity of lithiation. While N-electron-withdrawing groups (EWGs) typically favor α-lithiation, the functionalization of azetidines with N-EDGs has also been achieved, demonstrating the complexity of these electronic effects. nih.gov The interplay between steric and electronic factors of the N-tert-butyl group is therefore a key consideration in designing efficient and selective syntheses of 1-tert-butyl-3-methylazetidine and its analogs.

Table 2: Summary of Functionalization Strategies for the Azetidine Ring

| Position | Method | Key Intermediates/Reagents | Product Type | Reference |

|---|---|---|---|---|

| C3 | Strain-Release | Azabicyclo[1.1.0]butanes, Organometallics | 3-Substituted azetidines | arkat-usa.orgorganic-chemistry.org |

| C3 | Nucleophilic Substitution | 3-Bromoazetidine-3-carboxylates, Nucleophiles | 3-Functionalized azetidines | researchgate.net |

| C2 | α-Lithiation | N-Protected azetidines, Organolithium reagents, Electrophiles | 2-Substituted azetidines | nih.govuni-muenchen.de |

| C2 | Strain-Release | 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes | 2-(Trifluoromethyl)azetidines | nih.govresearchgate.net |

Facilitation of Product Isolation and Purification

The isolation and purification of azetidine derivatives are critical steps in their synthesis. The choice of the N-substituent, such as the tert-butyl group, can significantly influence the purification strategy. The bulky tert-butyl group can impact the polarity and crystallinity of the molecule, which in turn dictates the most effective purification techniques.

Commonly employed methods for the purification of N-tert-butyl azetidine derivatives include:

Chromatography: Silica gel column chromatography is a standard technique for separating the desired azetidine product from reaction byproducts and unreacted starting materials. The choice of eluent system (e.g., ethyl acetate (B1210297)/hexanes) is optimized to achieve good separation. chemrxiv.org

Crystallization: For solid derivatives, crystallization can be a highly effective method for obtaining high-purity material. The formation of crystalline salts, for instance, by treating the basic azetidine with an acid, can facilitate both isolation and purification.

Distillation: For liquid azetidines, distillation under reduced pressure can be a viable purification method, provided the compound is thermally stable.

The tert-butyl group, being non-polar, generally increases the lipophilicity of the azetidine, which may necessitate the use of less polar solvent systems in chromatography.

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral azetidines is crucial for accessing enantiopure compounds for pharmaceutical applications. Both enantioselective and diastereoselective strategies have been developed to control the stereochemistry of the azetidine ring.

Enantioselective Methodologies for Chiral Azetidines

Achieving enantioselectivity in the synthesis of chiral azetidines often involves the use of chiral catalysts or auxiliaries. While a specific enantioselective synthesis for this compound is not extensively documented in readily available literature, general approaches for analogous structures provide a framework for its potential synthesis.

One notable approach involves the synthesis of 3-functionalized 3-methylazetidines. For instance, the preparation of 1-t-butyl-3-bromo-3-methylazetidine has been reported, starting from N-(2,3-dibromo-2-methylpropylidene)alkylamines. researchgate.net This brominated intermediate serves as a versatile precursor for introducing various functionalities at the C3 position, and its synthesis could potentially be adapted to an enantioselective variant through the use of chiral ligands or catalysts.

| Methodology | Key Features | Potential Application to this compound |

|---|---|---|

| Asymmetric Ring-Closing Reactions | Utilization of chiral catalysts to induce enantioselectivity in the cyclization step. | A chiral catalyst could be employed in the cyclization of a suitable acyclic precursor to form one enantiomer of this compound preferentially. |

| Use of Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of the reaction, and is subsequently removed. | A chiral auxiliary could be attached to the nitrogen or another part of the precursor molecule to control the formation of the stereocenter at C3. |

| Kinetic Resolution | A racemic mixture of the azetidine is reacted with a chiral reagent that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. | A racemic mixture of this compound could be resolved using a chiral resolving agent. |

Diastereoselective Control in Azetidine Ring Construction

Diastereoselective synthesis of substituted azetidines aims to control the relative stereochemistry of multiple stereocenters. For a compound like this compound, which has one stereocenter, diastereoselectivity becomes relevant when introducing another substituent. However, the principles of diastereoselective control are fundamental to many azetidine syntheses.

Many synthetic strategies for azetidines proceed through intermediates where the stereochemistry can be influenced by existing stereocenters or by the geometry of the reaction. For example, in the synthesis of 2,4-disubstituted azetidines, cis or trans isomers can be selectively formed depending on the reaction conditions and the nature of the substituents. Novel 2,4-cis-amino-azetidine derivatives have been prepared and purified using established procedures. acs.org While this example does not directly describe the synthesis of this compound, it highlights the ability to control diastereoselectivity in the formation of the azetidine ring.

| Reaction Type | Stereochemical Control Element | Relevance to Substituted Azetidines |

|---|---|---|

| Cycloaddition Reactions | The stereochemistry of the starting materials (e.g., alkenes and imines) can dictate the relative stereochemistry of the substituents in the resulting azetidine. | In a hypothetical [2+2] cycloaddition to form a 1,3-disubstituted azetidine, the geometry of the reactants would be critical for diastereocontrol. |

| Ring Contraction/Expansion | The stereochemistry of the starting heterocyclic precursor (e.g., a pyrrolidine (B122466) or piperidine) can be retained or inverted during the rearrangement to an azetidine. | A stereochemically defined larger ring could be contracted to a diastereomerically enriched azetidine. |

| Intramolecular Cyclization | The conformation of the acyclic precursor during the ring-closing step, often influenced by steric and electronic factors, determines the diastereoselectivity. | The cyclization of a precursor to this compound with an additional substituent would be subject to these conformational controls. |

Chemical Reactivity and Transformation Mechanisms of 1 Tert Butyl 3 Methylazetidine Analogs

Ring-Opening Reactions of Strain-Driven Azetidine (B1206935) Systems

The considerable ring strain in azetidines is a key driver for their reactivity, particularly in ring-opening reactions. rsc.org These reactions are often initiated by converting the azetidine into a more reactive quaternary ammonium (B1175870) salt, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. magtech.com.cnresearchgate.net

Azetidines, being relatively stable heterocyclic compounds, typically require activation to undergo nucleophilic ring-opening reactions. magtech.com.cnresearchgate.net This is commonly achieved through protonation or alkylation of the nitrogen atom to form an azetidinium ion. This process increases the ring strain and renders the ring carbon atoms more susceptible to nucleophilic attack, leading to the cleavage of a carbon-nitrogen bond. magtech.com.cnnih.gov The reactivity of these strained ammonium ions toward a range of nucleophiles has been a subject of study since the early 1960s, demonstrating that the ring strain strongly favors substitution reactions over Hofmann elimination. thieme-connect.com

The general mechanism involves the attack of a nucleophile on one of the carbon atoms adjacent to the nitrogen, resulting in the opening of the four-membered ring to produce a functionalized linear amine. nih.gov A variety of nucleophiles, including azide (B81097) anions, benzylamine, acetate (B1210297) anions, and alkoxides, have been shown to effectively open enantiopure azetidinium salts. organic-chemistry.orgresearchgate.net This strain-release-driven reactivity is a cornerstone of azetidine chemistry, enabling their use as precursors for more complex acyclic molecules. nih.govnih.gov

The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted azetidines, such as analogs of 1-tert-butyl-3-methylazetidine, is governed by a combination of electronic and steric factors. magtech.com.cnresearchgate.net The position of the nucleophilic attack is highly dependent on the nature of the substituents on the azetidine ring. magtech.com.cn

Electronic Effects: Electron-withdrawing groups (e.g., aryl, alkenyl, cyano, carboxylate) on a carbon atom adjacent to the nitrogen can stabilize a developing negative charge in the transition state. Consequently, nucleophiles tend to attack this carbon atom, leading to the cleavage of the C-N bond adjacent to the activating group. researchgate.net For instance, in α,α'-disubstituted azetidinium salts, nucleophilic attack often occurs at the carbon bearing an ester or cyano moiety. thieme-connect.com

Steric Effects: In the absence of strong electronic influences, steric hindrance plays a decisive role. Nucleophiles, particularly bulky ones, will preferentially attack the less sterically hindered carbon atom adjacent to the nitrogen. magtech.com.cnresearchgate.net For example, in the case of α-substituted azetidinium salts where one of the adjacent carbons is unsubstituted, the nucleophile will typically react at the unsubstituted carbon. thieme-connect.com In many instances, nucleophilic opening occurs regioselectively at the C-4 position in azetidinium ions that lack a substituent at this position. researchgate.net

The interplay of these effects allows for a high degree of control over the outcome of the ring-opening reaction, making substituted azetidines valuable synthetic intermediates. thieme-connect.com

Ring Expansion Reactions to Form Larger Heterocycles

Beyond simple ring-opening, the strain within the azetidine ring can be harnessed to drive ring expansion reactions, providing access to larger, more complex heterocyclic systems. researchgate.netmagtech.com.cn These rearrangements often proceed through the formation of an intermediate that facilitates the incorporation of new atoms into the ring structure.

One notable example is the Stevens rearrangement, which can occur in azetidinium salts. researchgate.net While detailed studies on this compound are specific, the general mechanism involves the formation of an ylide followed by a magtech.com.cnresearchgate.net-shift, which can lead to the formation of a five-membered ring (a pyrrolidine). The outcome of these intramolecular reactions is often controlled by the stability of the resulting ring size, with five- and six-membered rings being common products. researchgate.net Another pathway for ring expansion involves the reaction of 2-alkynylazetidines with a gold catalyst in the presence of an alcohol, which can lead to the formation of δ-amino-α,β-unsaturated ketones, effectively expanding the ring system. researchgate.net The development of methods to synthesize larger heterocycles from azetidines remains an active area of research. nih.gov

Functional Group Transformations on the Azetidine Scaffold

The azetidine ring can also serve as a scaffold for the introduction and modification of functional groups without cleavage of the ring itself.

The nitrogen atom of the azetidine ring is nucleophilic and can readily undergo alkylation and acylation reactions. organic-chemistry.org Alkylation with reagents like methyl trifluoromethanesulfonate (B1224126) is a common method for preparing the azetidinium salts that are often precursors for ring-opening reactions. researchgate.net

Acylation of the nitrogen atom is also a facile process. For example, N-tert-butyl-3-hydroxyazetidine reacts with acetic anhydride (B1165640) to yield N-acetyl-3-acetoxyazetidine. acs.org This transformation highlights the ability to modify both the nitrogen and other positions on the azetidine ring. The resulting N-acyl azetidines can be valuable intermediates for further synthetic manipulations. It is noteworthy that while some N-alkylazetidines undergo ring-opening upon treatment with acetic anhydride, N-tert-butyl derivatives can be selectively acylated. acs.orgacs.org

A particularly useful transformation for N-tert-butyl azetidines is acylative dealkylation. This reaction allows for the removal of the sterically bulky tert-butyl group from the nitrogen atom, which is often used as a protecting group during synthesis. The process typically involves treating the N-tert-butyl azetidine with an acylating agent, such as acetic anhydride, often in the presence of a Lewis acid catalyst like boron trifluoride etherate. acs.orgacs.org

This reaction proceeds through the formation of an N-acyl-N-tert-butylazetidinium intermediate. The subsequent loss of the tert-butyl cation is driven by its high stability. The tert-butyl cation is then trapped, often by forming isobutylene. bath.ac.uk This method provides a simple and efficient route to N-acetylated azetidines, which can be further functionalized or deprotected to yield the secondary amine. acs.orgacs.org For example, N-tert-butyl-3-chloroazetidine can be converted to N-acetyl-3-chloroazetidine in high yield. acs.org This dealkylation strategy is significant because the tert-butyl group is generally stable under many conditions, but its removal is crucial for accessing the parent azetidine or for further N-functionalization. bath.ac.uknih.gov

Mechanistic Investigations of Key Reactivity Profiles

The reactivity of the azetidine ring, particularly in analogs of this compound, is profoundly influenced by its inherent ring strain. This strain serves as a thermodynamic driving force for a variety of chemical transformations. Mechanistic studies have been crucial in elucidating the complex pathways that govern these reactions, from radical-mediated functionalizations to stereoselective rearrangements and regiocontrolled substitutions. Understanding these mechanisms is essential for harnessing the synthetic potential of azetidines in constructing more complex molecular architectures.

Polar-Radical Relay Mechanisms in Strain-Release Functionalization

The functionalization of azetidines through strain-release strategies often involves intricate mechanisms that bridge polar and radical chemistry. A prominent example is the nickel-catalyzed Suzuki Csp2-Csp3 cross-coupling, which utilizes 1-azabicyclo[1.1.0]butanes (ABBs) as precursors to generate functionalized azetidines. organic-chemistry.orgacs.org Mechanistic investigations have revealed a well-orchestrated polar-radical relay process. acs.orgnih.gov

The catalytic cycle is initiated by the ring-opening of the benzoylated ABB, a polar step facilitated by a catalytic amount of bromide. nih.gov This bromide-catalyzed opening converts the highly strained ABB into a redox-active azetidine intermediate. organic-chemistry.orgnih.gov This intermediate, a 3-bromoazetidide, is then competent to engage in a nickel-catalyzed cross-coupling reaction that proceeds through a radical pathway. nih.gov The synergistic action of the bromide and the nickel catalyst, which can both be derived from a single source like NiBr2, is crucial for the reaction's efficiency. acs.orgnih.gov This strategy has been successfully applied to synthesize over 50 azetidine derivatives, demonstrating broad functional group tolerance and scalability. organic-chemistry.orgnih.gov

Another approach involves radical strain-release (RSR) photocatalysis. chemrxiv.org This method uses a photosensitizer to promote the homolytic cleavage of sulfonylimine precursors, generating two distinct radical intermediates. These radicals then react with the ABB in a chemoselective double functionalization, leading to densely functionalized azetidines without requiring prior activation of the ABB. chemrxiv.org

More recently, a stereoselective polar-radical crossover strategy has been developed. researchgate.netnih.gov This one-pot method involves the preparation of strained organoboron species from azetinyllithium intermediates, which then undergo a polar radical crossover reaction to yield trisubstituted azetidines. researchgate.net This process enables the simultaneous creation of two new carbon-carbon bonds with a high degree of stereocontrol. nih.gov

Table 1: Comparison of Strain-Release Functionalization Methods

| Method | Precursor | Catalyst/Initiator | Key Intermediate | Mechanism Feature | Reference |

|---|---|---|---|---|---|

| Suzuki Cross-Coupling | Benzoylated 1-azabicyclo[1.1.0]butane (ABB) | NiBr₂ (synergistic bromide and nickel) | Redox-active azetidine | Polar ring-opening followed by radical cross-coupling | organic-chemistry.org, nih.gov, acs.org |

| Radical Strain-Release (RSR) | 1-azabicyclo[1.1.0]butane (ABB) | Organic Photosensitizer | Two radical intermediates from sulfonylimine | Photoinduced homolytic cleavage and radical addition | chemrxiv.org |

| Polar Radical Crossover | 3-Methoxyazetidine (via azetinyllithium) | Organoboron species | Azetinyl borate (B1201080) complex | In situ generation of organoboron followed by radical-polar crossover | researchgate.net, nih.gov |

Rearrangement Reaction Mechanisms (e.g., 2,3-Rearrangement)

Rearrangement reactions provide powerful pathways for transforming the azetidine scaffold into other valuable nitrogen-containing heterocycles. The mechanisms of these transformations are often complex, involving ylide intermediates and pericyclic transition states.

The organic-chemistry.orgacs.org-sigmatropic rearrangement of azetidinium ylides is a key transformation. researchgate.net These rearrangements can be influenced by the choice of catalyst and the substitution pattern on the ylide. For instance, quaternization of the nitrogen atom in N-allyl α-aminoorganolithiums can accelerate the concerted organic-chemistry.orgacs.org-rearrangement pathway over a competing radical-mediated organic-chemistry.orgnih.gov-rearrangement. nih.gov Computational studies, including Density Functional Theory (DFT) calculations, have been instrumental in elucidating these pathways. researchgate.netresearchgate.net For example, the enantioselective ring expansion of azetidines to quaternary proline derivatives via a formal organic-chemistry.orgnih.gov-sigmatropic rearrangement was shown to proceed through an ammonium ylide intermediate, with the mechanism clarified by DFT. researchgate.net

Experimental and computational studies on the rearrangement of certain alkenyl aziridinium (B1262131) ylides, which serve as close analogs, suggest the involvement of a diradical pathway. researchgate.net In contrast, rhodium-catalyzed rearrangements of oxonium ylides, a related system, are proposed to proceed via early catalyst dissociation to form a free ylide that undergoes a concerted organic-chemistry.orgacs.org-sigmatropic rearrangement. nih.gov The stereochemical outcome of these rearrangements is often highly selective, proceeding through well-defined transition states. nih.gov Unstabilized nitrogen ylides, for example, have been shown to rearrange cleanly through an anti transition state, yielding a single diastereomer of the product. nih.gov

Beyond sigmatropic rearrangements, azetidine rings can undergo other structural reorganizations. Acid-mediated intramolecular ring-opening provides a pathway for azetidine decomposition, where a pendant amide group nucleophilically attacks the strained ring, leading to ring-expanded lactams. nih.gov

Photochemical Reaction Pathways and Excited State Intermediates

Photochemistry offers unique pathways for the synthesis and functionalization of azetidines, proceeding through high-energy excited state intermediates that are inaccessible under thermal conditions. nottingham.ac.uk The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a cornerstone of photochemical azetidine synthesis. nih.govrsc.org

The mechanism typically begins with the photoexcitation of an imine from its ground state (S₀) to a short-lived singlet excited state (S₁). nih.gov This S₁ state can then react directly with an alkene, often in a concerted fashion, to form the azetidine ring with high stereoselectivity. nih.gov However, the excited states of imines are prone to competing relaxation pathways, such as E/Z isomerization around the C=N bond, fragmentation, or photoreduction, which can diminish the efficiency of the cycloaddition. nih.gov

Alternatively, the reaction can proceed through a triplet excited state (T₁). Triplet states are often accessed via energy transfer from a photosensitizer, such as an iridium(III) photocatalyst, under visible light irradiation. rsc.orgresearchgate.net The triplet-state imine intermediate reacts with the alkene in a stepwise manner, involving the formation of a biradical intermediate. researchgate.net While this pathway can sometimes lead to lower stereoselectivity compared to the singlet pathway, it allows the use of visible light, which is often milder and more selective. rsc.org The visible-light-mediated aza Paternò-Büchi reaction has proven to be a scalable and versatile method for accessing densely functionalized azetidines. nih.gov

Another significant photochemical pathway is the 4π electrocyclization of nitrogen-containing heterocycles. For example, 1,2-dihydropyridines can be transformed into highly strained azetidine-bearing bicyclic structures, known as Dewar azetidines, upon photoirradiation. nottingham.ac.uknottingham.ac.uk This reaction is governed by Woodward-Hoffmann rules and proceeds via the excitation of the diene from its ground state to an excited state, enabling a disrotatory ring closure. nottingham.ac.uk

Table 2: Key Intermediates in Photochemical Reactions of Azetidine Analogs

| Reaction Type | Excitation Method | Key Excited State Intermediate | Subsequent Steps | Stereochemical Feature | Reference |

|---|---|---|---|---|---|

| Aza Paternò-Büchi | Direct UV Irradiation | Singlet State (S₁) Imine | Concerted [2+2] cycloaddition | High stereoselectivity | nih.gov |

| Aza Paternò-Büchi | Visible Light + Photosensitizer | Triplet State (T₁) Imine | Stepwise cycloaddition via biradical | Variable stereoselectivity | researchgate.net, rsc.org |

| 4π Electrocyclization | Photoirradiation | Excited State Diene | Disrotatory ring closure | Governed by Woodward-Hoffmann rules | nottingham.ac.uk |

Regiodivergent Lithiation and Electrophile Trapping: Mechanistic Insights

The directed metallation of the azetidine ring, followed by trapping with an electrophile, is a powerful strategy for C-H functionalization. nih.gov Mechanistic studies have provided deep insights into how the regioselectivity of this process can be controlled, enabling selective substitution at different positions on the ring.

For α-substituted azetidines, lithiation can occur at either the α (C2) or α' (C4) position. The outcome of this regiodivergent process can be controlled by the choice of the N-activating group. acs.org For instance, in 2-alkyl-substituted azetidines, an N-thiopivaloyl group directs lithiation to the α-position, whereas an N-tert-butoxythiocarbonyl (Botc) group directs it to the α'-position. acs.org NMR and computational analyses have shown that this regioselectivity originates from a thiocarbonyl-directed lithiation occurring on the lowest energy rotamer of the N-C(S) bond. acs.orgresearchgate.net The rotational barriers around this bond are high enough to prevent interconversion on the timescale of the lithiation, effectively locking the conformation and dictating the site of deprotonation. acs.org

The configurational stability of the resulting α-lithioazetidine intermediate is another critical factor. nih.gov Studies on N-Botc-azetidine have shown that the stereochemical outcome depends on the electrophile used for trapping. nih.govresearchgate.net The process can be governed by either dynamic thermodynamic resolution (DTR) or dynamic kinetic resolution (DKR). nih.gov This indicates that the lithiated intermediate can be configurationally labile, and its equilibration can be intercepted by different electrophiles at different rates, leading to different stereochemical outcomes. nih.govnih.gov In situ FT-IR experiments and DFT calculations have been used to rationalize this behavior, suggesting the involvement of different coordinated species and dynamic inversion at the carbanionic center. nih.govmdpi.com

Table 3: Factors Influencing Regioselectivity in Azetidine Lithiation

| N-Activating Group | Directing Effect | Favored Lithiation Site | Mechanistic Rationale | Reference |

|---|---|---|---|---|

| N-Thiopivaloyl | Coordinative | α (C2) | Lithiation of the lowest energy cis rotamer | acs.org, researchgate.net |

| N-tert-Butoxythiocarbonyl (Botc) | Coordinative | α' (C4) | Lithiation of the lowest energy trans rotamer | acs.org, researchgate.net |

| N-Boc | Coordinative | α (less hindered site) | Base coordination to the N-Boc group | researchgate.net |

Advanced Spectroscopic and Computational Characterization of 1 Tert Butyl 3 Methylazetidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 1-tert-Butyl-3-methylazetidine, a detailed analysis of one-dimensional and two-dimensional NMR spectra provides insights into its connectivity and spatial arrangement.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the tert-butyl protons, the methyl protons, and the protons on the azetidine (B1206935) ring. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 1.0-1.2 ppm), due to their magnetic equivalence and the absence of adjacent protons for coupling. The methyl group protons at the C3 position would appear as a doublet, as they are coupled to the single proton at the same carbon. The protons on the azetidine ring (at C2, C3, and C4) would exhibit more complex splitting patterns (multiplets) due to geminal and vicinal couplings with each other. The chemical shifts of these ring protons are generally found in the range of 2.0-3.5 ppm. ubc.ca

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The quaternary carbon of the tert-butyl group would appear around 50-60 ppm, while the three equivalent methyl carbons of the tert-butyl group would resonate at approximately 25-30 ppm. libretexts.org The carbons of the azetidine ring would have characteristic chemical shifts, with the carbons adjacent to the nitrogen atom (C2 and C4) appearing at a lower field (typically 50-60 ppm) compared to the C3 carbon, which would be further influenced by the methyl substituent. compoundchem.comoregonstate.edu The methyl carbon at C3 would likely appear in the range of 10-20 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C(CH₃)₃ | - | ~50-60 |

| C(CH₃)₃ | ~1.0-1.2 (s, 9H) | ~25-30 |

| C2-H₂ / C4-H₂ | ~2.5-3.5 (m) | ~50-60 |

| C3-H | ~2.0-2.8 (m) | ~30-40 |

| C3-CH₃ | - | ~10-20 |

| C3-CH₃ | ~1.1-1.3 (d) | - |

Note: s = singlet, d = doublet, m = multiplet. Predicted values are based on typical chemical shift ranges for similar functional groups and structures. ubc.calibretexts.orgcompoundchem.comoregonstate.eduillinois.edunetlify.appresearchgate.netutsouthwestern.edu

While there is no specific literature on the ¹⁹F NMR of fluorinated derivatives of this compound, the introduction of fluorine atoms into such a molecule would provide a powerful spectroscopic probe. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR studies.

If a trifluoromethyl (CF₃) or a perfluoro-tert-butyl group were incorporated into the azetidine ring, the ¹⁹F NMR spectrum would show a sharp singlet due to the magnetic equivalence of the fluorine atoms and the absence of coupling to nearby protons. nih.govumich.edu The chemical shift of this signal would be highly sensitive to the local electronic environment, providing valuable information about conformational changes or intermolecular interactions. rsc.orgcolorado.edu For instance, a perfluoro-tert-butyl group attached to the azetidine ring would be a sensitive reporter for studying binding events, with changes in its chemical shift indicating interactions with other molecules. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that provides information about the spatial proximity of protons within a molecule. For this compound, NOESY experiments would be instrumental in determining the preferred conformation of the azetidine ring and the orientation of the substituents.

The four-membered azetidine ring is not planar and undergoes a puckering motion. The bulky tert-butyl group on the nitrogen atom is expected to have a significant influence on this conformation. NOESY cross-peaks between the protons of the tert-butyl group and specific protons on the azetidine ring would reveal their through-space proximity. For example, correlations between the tert-butyl protons and either the axial or equatorial protons at the C2 and C4 positions would help to establish the degree of ring puckering and the preferred rotameric state around the N-C(CH₃)₃ bond. chemrxiv.org Similarly, NOE correlations between the methyl group protons at C3 and other ring protons would further define the local stereochemistry and the cis/trans relationship of the substituents.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. The predicted molecular weight of this compound (C₈H₁₇N) is approximately 127.23 g/mol .

Upon electron ionization (EI), the molecule would form a molecular ion (M⁺•). However, for aliphatic amines, particularly those with tertiary alkyl groups, the molecular ion peak is often weak or absent due to rapid fragmentation. pearson.com The fragmentation of this compound is expected to be dominated by cleavages that lead to the formation of stable carbocations.

A prominent fragmentation pathway would involve the loss of a methyl group from the tert-butyl substituent to form a stable tertiary carbocation, resulting in a peak at m/z 112 (M-15). Another likely fragmentation is the cleavage of the bond between the nitrogen and the tert-butyl group, leading to the formation of the highly stable tert-butyl cation at m/z 57. Alpha-cleavage, a common fragmentation pathway for amines, could also occur, involving the cleavage of the C-C bonds adjacent to the nitrogen atom within the ring, leading to various ring-opened fragments. chegg.comdocbrown.info

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (predicted) | Proposed Fragment | Notes |

| 127 | [C₈H₁₇N]⁺• | Molecular ion (likely weak or absent) |

| 112 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl group |

| 57 | [C(CH₃)₃]⁺ | Formation of the tert-butyl cation |

Computational Chemistry for Structural and Energetic Insights

Computational chemistry provides a theoretical framework to complement experimental data, offering insights into molecular structure, stability, and energetics that can be difficult to obtain through experimentation alone.

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the structural and energetic properties of this compound. A key feature of four-membered rings is their inherent ring strain, which is a consequence of bond angle deviation from the ideal tetrahedral angle. rsc.orgrsc.org

QM calculations can quantify the ring strain energy of the azetidine ring in this molecule. Furthermore, these calculations can predict the most stable conformation of the ring and the energetic barriers to ring puckering. The presence of the bulky tert-butyl group is expected to significantly influence the conformational landscape, potentially favoring a conformation that minimizes steric interactions. chemrxiv.orgconicet.gov.ar For instance, calculations can determine whether the tert-butyl group forces the ring into a more puckered state and can predict the energetic preference for the methyl group at C3 to be in a pseudo-axial or pseudo-equatorial position. These theoretical insights are invaluable for interpreting experimental data, such as that obtained from NOESY studies. chemrxiv.org

Density Functional Theory (DFT) Studies of Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the electronic structure and reaction energetics of nitrogen-containing heterocyclic compounds, including substituted azetidines. While specific DFT studies on this compound are not extensively documented in the literature, the principles and methodologies can be understood by examining research on analogous systems. DFT calculations, often employing functionals such as B3LYP, provide valuable insights into molecular geometries, frontier molecular orbitals (HOMO-LUMO), and the thermodynamic favorability of reaction pathways.

Furthermore, DFT is instrumental in exploring the energetics of reactions involving azetidines. By calculating the energies of reactants, transition states, and products, a comprehensive reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, which are crucial for predicting reaction kinetics and thermodynamic outcomes. For example, in the context of ring-opening or expansion reactions, which are common for strained azetidine rings, DFT can predict the most likely bond-breaking and bond-forming events based on the calculated energy barriers.

To illustrate the nature of data obtained from such studies, the following table presents hypothetical DFT-calculated electronic properties for a generic N-alkylazetidine, which would be analogous to the type of data generated for this compound.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Relates to the electronic stability and reactivity of the molecule; a larger gap suggests higher stability. |

| Dipole Moment | 1.8 D | Provides insight into the polarity of the molecule and its potential for intermolecular interactions. |

This table is illustrative and not based on experimental data for this compound.

Transition State Modeling in Catalytic Asymmetric Synthesis

In asymmetric synthesis, a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. This selectivity is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. Computational modeling, often using DFT, allows for the precise location and characterization of these transition state structures. By comparing the energies of the transition states, the enantiomeric excess (ee) of a reaction can be predicted and rationalized.

For example, in a hypothetical asymmetric addition to a prochiral substrate catalyzed by a chiral azetidine-based ligand, two primary transition states, let's call them TS-R and TS-S, would lead to the R and S enantiomers of the product, respectively. The energy difference between these two transition states (ΔΔG‡) is directly related to the enantiomeric ratio of the products.

A computational study on a related system involving an N-tert-butanesulfinyl group demonstrated the use of DFT to model transition states in a [3+2] cycloaddition. nih.gov The study revealed that steric interactions between the bulky tert-butyl group and other parts of the reacting molecules in one of the transition states led to its destabilization, thus explaining the high diastereoselectivity of the reaction. nih.gov This highlights how subtle steric and electronic interactions within the transition state assembly govern the stereochemical outcome.

The following interactive table illustrates the type of data that would be generated from a transition state modeling study for a hypothetical asymmetric reaction.

| Transition State | Relative Free Energy (kcal/mol) | Predicted Enantiomeric Ratio (R:S) | Key Stabilizing/Destabilizing Interactions |

| TS-R | 0.0 | 95:5 | Favorable hydrogen bonding; minimal steric clash. |

| TS-S | 2.5 | Steric repulsion between the tert-butyl group and the substrate. |

This table is illustrative and not based on experimental data for this compound.

Predictive Modeling for Regio- and Stereoselectivity

Predictive modeling, leveraging computational chemistry, has become an invaluable tool for forecasting the outcomes of chemical reactions, thereby accelerating the discovery and optimization of synthetic routes. In the context of azetidine chemistry, predictive models can be employed to determine both the regioselectivity (where a reaction occurs) and stereoselectivity (the 3D arrangement of the product) of various transformations.

One powerful approach to predictive modeling involves the calculation of frontier molecular orbital (FMO) energies. acs.org A study on the synthesis of azetidines via photocatalysis demonstrated that by calculating the FMO energies of a range of alkenes and oximes, it was possible to predict which pairs would successfully react to form the desired azetidine product. thescience.dev The model's predictions were found to be largely in agreement with experimental results, showcasing the power of this predictive approach. thescience.dev

For a molecule like this compound, such predictive models could be used to anticipate its reactivity in various transformations. For instance, in a reaction with an electrophile, the regioselectivity of the attack on the azetidine ring could be predicted by analyzing the calculated nucleophilicity of the different ring atoms.

Beyond FMO analysis, more sophisticated predictive models can be built using machine learning algorithms trained on computational and experimental data. rsc.org These models can learn complex relationships between molecular structure and reactivity, enabling the prediction of regio- and stereoselectivity for a wide range of reactions. While not yet applied specifically to this compound, the development of such models for related heterocyclic systems is an active area of research.

An example of the output from a predictive modeling study for a hypothetical reaction is shown in the table below.

| Reactant Pair | Predicted Major Regioisomer | Predicted Stereoselectivity (diastereomeric ratio) | Experimental Outcome |

| Azetidine A + Electrophile X | Attack at C2 | 90:10 | Attack at C2, 88:12 dr |

| Azetidine A + Electrophile Y | Attack at C3 | 75:25 | Attack at C3, 70:30 dr |

| Azetidine B + Electrophile X | No Reaction | N/A | No Reaction |

This table is illustrative and not based on experimental data for this compound.

Applications of 1 Tert Butyl 3 Methylazetidine Derivatives in Advanced Chemical Synthesis

1-tert-Butyl-3-methylazetidine as a Core Building Block in Complex Molecule Synthesis

The unique structural features of this compound, including the presence of a bulky tert-butyl group and a chiral center at the 3-position, provide chemists with a versatile platform for the synthesis of complex molecules with defined three-dimensional orientations. The tert-butyl group can direct the stereochemical outcome of reactions at the azetidine (B1206935) ring, while the methyl group offers a site for further functionalization.

Construction of Diversified Compound Libraries

The synthesis of compound libraries is a cornerstone of modern drug discovery. The this compound core can be readily functionalized at various positions to generate a diverse collection of molecules. For instance, the nitrogen atom of the azetidine ring can participate in various coupling reactions, while the methyl group can be modified to introduce different functional groups. This allows for the systematic exploration of chemical space around the azetidine scaffold, increasing the probability of identifying compounds with desired biological activities. While specific examples detailing the use of this compound in large-scale library synthesis are not extensively documented, the principles of combinatorial chemistry can be applied to this scaffold to generate libraries of novel compounds.

Synthesis of Spiroheterocycles and Bridged Systems

Spiroheterocycles and bridged systems are important structural motifs found in many natural products and biologically active molecules. The rigid framework of the azetidine ring in this compound makes it an excellent starting material for the synthesis of these complex architectures. For example, the nitrogen atom can act as a nucleophile to attack an electrophilic center, leading to the formation of a spirocyclic system. While direct examples involving this compound are not prevalent in the literature, the general reactivity of azetidines in such transformations is well-established. The synthesis of spiro heterocyclic steroids, for instance, often involves the incorporation of a heterocyclic moiety into a steroidal backbone, which can alter pharmacological and pharmacokinetic properties beilstein-journals.org.

Role in Medicinal Chemistry and Drug Discovery Platforms

The unique physicochemical properties of the this compound moiety have made it an attractive scaffold for medicinal chemists. The incorporation of this group into drug candidates can lead to improved metabolic stability, enhanced binding affinity, and altered pharmacokinetic profiles.

Development of Unnatural Amino Acid Surrogates and Peptidomimetics

Unnatural amino acids are valuable building blocks in medicinal chemistry as they can be incorporated into peptides to create peptidomimetics with improved properties such as enhanced stability and oral bioavailability nih.gov. Azetidine-containing amino acids are known to act as constrained analogues of natural amino acids, and their incorporation into peptides can induce specific conformations. Azetidine carboxylic acids are important scaffolds for obtaining various biologically active heterocyclic compounds and peptides nih.gov. The this compound scaffold can be derivatized to create novel unnatural amino acids. For example, functionalization at the 3-position could lead to the synthesis of azetidine-based amino acids with unique side chains. These unnatural amino acids can then be used in peptide synthesis to create peptidomimetics with potentially enhanced therapeutic properties.

Application in Asymmetric Catalysis as Chiral Ligands

The rigid four-membered ring structure of azetidines makes them attractive scaffolds for the development of chiral ligands in asymmetric catalysis. The defined stereochemical arrangement of substituents on the azetidine ring can create a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in a variety of chemical transformations. Derivatives of this compound, featuring a sterically demanding tert-butyl group on the nitrogen and a chiral center at the C3 position, are promising candidates for such applications. The bulky tert-butyl group can effectively shield one face of the molecule, directing the substrate to approach the catalytic center from a less hindered direction, thereby influencing the stereochemical outcome of the reaction.

The application of chiral metal complexes as catalysts is a fundamental strategy for producing compounds in non-racemic forms. beilstein-journals.org These complexes typically consist of a chelating chiral ligand that coordinates with a metal ion. beilstein-journals.org The specific pairing of a chiral ligand and a metal ion is crucial for the catalytic properties and effectiveness of the complex in asymmetric synthesis. beilstein-journals.org

Ligand Design and Optimization for Enantioselective Reactions

The design of effective chiral ligands is a key aspect of asymmetric catalysis. For ligands based on the this compound framework, several design principles can be considered to optimize their performance in enantioselective reactions. The modular nature of these compounds allows for systematic modification and fine-tuning of their steric and electronic properties.

Key aspects of ligand design include:

Introduction of Coordinating Groups: To function as a ligand, the this compound scaffold must be appended with atoms or functional groups capable of coordinating to a metal center. Common coordinating groups include phosphines, amines, pyridines, and oxazolines. The position of these groups relative to the chiral center at C3 is critical for creating an effective chiral pocket.

Steric Tuning: The tert-butyl group on the nitrogen atom provides a significant steric presence. This bulk can be strategically utilized to control the trajectory of incoming substrates. Further steric modifications, such as varying the size of the substituent at the C3 position or introducing other groups on the azetidine ring, can be used to optimize the enantioselectivity for a specific reaction. For instance, the steric clash between a bulky group on an oxazoline ligand and a tert-butyl group on a side chain can create a sterically hindered chiral environment conducive to stereoinduction. mdpi.com

Electronic Tuning: The electronic properties of the ligand can influence the reactivity of the metal catalyst. The introduction of electron-donating or electron-withdrawing groups on the azetidine ring or its substituents can modulate the electron density at the metal center, thereby affecting its catalytic activity and selectivity.

The optimization of a chiral ligand for a particular application often involves the synthesis and screening of a library of related ligands with systematic variations in their structure. This approach allows for the identification of the optimal combination of steric and electronic features that leads to the highest enantiomeric excess (ee) for a desired transformation.

| Design Parameter | Modification Strategy | Expected Influence on Catalysis |

|---|---|---|

| Coordinating Group | Introduction of phosphine (B1218219), oxazoline, or pyridine moieties | Enables coordination to the metal center, creating the active catalyst. |

| Steric Hindrance | Variation of substituents on the azetidine ring | Controls substrate approach and influences enantioselectivity. |

| Electronic Properties | Incorporation of electron-donating or -withdrawing groups | Modulates the reactivity and selectivity of the metal catalyst. |

Stereochemical Influence in Metal-Catalyzed Transformations

The stereochemical information embedded in a chiral ligand is transferred to the products of a catalytic reaction through a series of complex interactions within the coordination sphere of the metal. For a ligand derived from this compound, the rigid conformation of the four-membered ring plays a crucial role in dictating the spatial arrangement of the coordinating groups and the steric environment around the metal center.

The cis or trans relationship between substituents on the azetidine ring can have a profound impact on the enantioselectivity of the catalyzed reaction. For example, in asymmetric Henry reactions catalyzed by copper(II) complexes of chiral imidazolidin-4-one based ligands, the relative configuration of the ligand determines the absolute configuration of the product. Ligands with a cis-configuration may afford the (S)-enantiomer of the product in high ee, while trans-configured ligands can lead to the formation of the (R)-enantiomer. beilstein-journals.org This highlights the importance of precise stereochemical control in the synthesis of the ligand itself.

The bulky tert-butyl group on the nitrogen of a this compound-based ligand is expected to have a significant influence on the stereochemical outcome of a reaction. By blocking one face of the catalyst, it can force the substrate to coordinate in a specific orientation, leading to preferential formation of one enantiomer. This principle is utilized in various asymmetric transformations where bulky groups on the ligand are key to achieving high enantioselectivity.

| Structural Feature of Ligand | Mechanism of Stereochemical Influence | Potential Application in Asymmetric Reactions |

|---|---|---|

| Rigid Azetidine Ring | Provides a well-defined and predictable chiral environment. | Asymmetric hydrogenation, allylic alkylation, cyclopropanation. |

| tert-Butyl Group on Nitrogen | Creates significant steric hindrance, directing substrate approach. | Reactions requiring high facial discrimination. |

| Relative Stereochemistry of Substituents | Determines the overall shape of the chiral pocket around the metal. | Control over the absolute configuration of the product. |

Future Research Directions and Emerging Trends in 1 Tert Butyl 3 Methylazetidine Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates. Future research will prioritize the development of sustainable and atom-economical routes to 1-tert-butyl-3-methylazetidine and its derivatives, moving away from traditional multi-step syntheses that often involve hazardous reagents and generate significant waste.

Key areas of focus will include:

Catalytic Methods: Employing catalytic amounts of recoverable and reusable catalysts, such as erbium(III) triflate for the formation and cleavage of tert-butyl groups, can create more eco-friendly processes. organic-chemistry.org Research into novel catalytic cyclization reactions to form the azetidine (B1206935) ring will be crucial.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product are highly desirable. Ruthenium-catalyzed domino redox isomerization/cyclization reactions represent a powerful, atom-economical approach for creating nitrogen heterocycles and could be adapted for azetidine synthesis. nih.gov

Solvent-Free and Alternative Solvents: Efforts will be made to reduce or eliminate the use of volatile organic solvents. Mechanochemical methods, such as electromagnetic milling, offer a novel solvent-free approach for certain transformations. rsc.org The use of environmentally benign solvents like water or bio-based solvents will also be explored.

Renewable Feedstocks: A long-term goal is to develop synthetic pathways that begin from renewable biomass feedstocks rather than petrochemical sources, significantly improving the lifecycle sustainability of the compound.

| Sustainability Goal | Potential Approach for this compound Synthesis | Key Benefit |

| Reduce Waste | Develop a one-pot synthesis from simple, commercially available precursors. | Minimizes intermediate purification steps and solvent usage. |

| Improve Energy Efficiency | Utilize microwave-assisted or flow chemistry reactions. | Reduces reaction times and energy consumption compared to conventional heating. organic-chemistry.org |

| Use Safer Reagents | Replace hazardous reagents with greener alternatives (e.g., using (Boc)2O as a tert-butyl source). rsc.org | Enhances operational safety and reduces environmental impact. |

| Increase Atom Economy | Design catalytic cascade reactions where multiple bonds are formed sequentially. | Maximizes efficiency and minimizes byproduct formation. nih.gov |

Exploration of Novel Reactivity Modes and Multi-Component Transformations

The inherent ring strain of the azetidine core makes it a versatile intermediate for various chemical transformations. Future research will delve into uncovering novel reactivity modes for the this compound scaffold, with a significant focus on multi-component reactions (MCRs). MCRs are convergent, one-pot reactions where three or more starting materials combine to form a complex product, offering a rapid and efficient pathway to structural diversity. nih.gov

Emerging trends in this area include:

Strain-Release Driven Reactions: Leveraging the high ring-strain energy of azetidine precursors, such as 1-azabicyclobutanes, can drive reactions to form highly functionalized azetidines. chemrxiv.orgnih.gov This approach allows for the modular and stereocontrolled synthesis of complex derivatives. chemrxiv.org

Multi-Component Reaction (MCR) Design: Designing novel MCRs that incorporate a this compound-derived building block is a key objective. For instance, a Povarov-type reaction or a Groebke-Blackburn-Bienaymé reaction could potentially be adapted to generate complex, drug-like molecules containing the azetidine core in a single step. nih.gov